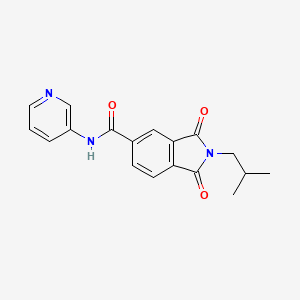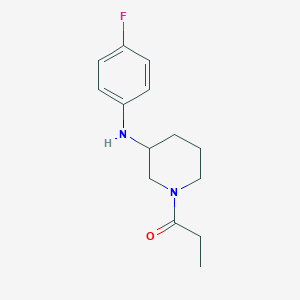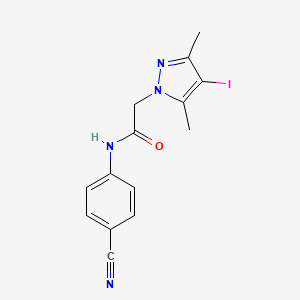
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide, commonly known as CDPI3, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. CDPI3 is a small molecule that belongs to the class of pyrazole derivatives and has a molecular weight of 408.29 g/mol.
作用機序
The mechanism of action of CDPI3 involves the inhibition of the STAT3 signaling pathway, which is involved in various cellular processes, including cell proliferation, differentiation, and survival. CDPI3 binds to the SH2 domain of STAT3, which prevents its phosphorylation and subsequent activation. This leads to the inhibition of downstream signaling pathways, resulting in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
CDPI3 has been shown to have various biochemical and physiological effects, including inhibition of cancer cell growth and proliferation, induction of apoptosis, and inhibition of angiogenesis. CDPI3 has also been shown to have anti-inflammatory effects, making it a potential candidate for the treatment of various inflammatory diseases.
実験室実験の利点と制限
CDPI3 has several advantages as a research tool, including its high potency and selectivity, making it a suitable candidate for various in vitro and in vivo experiments. However, CDPI3 has some limitations, including its poor solubility in water, which may limit its use in certain experiments.
将来の方向性
CDPI3 has shown promising results in various preclinical studies, and further research is needed to explore its potential applications in various fields. Some of the future directions for CDPI3 research include the development of more potent and selective analogs, the exploration of its potential applications in other diseases, such as inflammatory diseases, and the development of novel drug delivery systems to improve its bioavailability and efficacy.
Conclusion:
In conclusion, CDPI3 is a promising chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and material science. CDPI3 has been shown to exhibit potent anticancer activity and has various biochemical and physiological effects, making it a potential candidate for the treatment of various diseases. Further research is needed to explore its full potential and to develop more potent and selective analogs.
合成法
The synthesis of CDPI3 involves a multistep reaction sequence that includes the condensation of 4-cyanobenzaldehyde with ethyl acetoacetate, followed by the reaction with hydrazine hydrate and iodine to obtain the final product, CDPI3. The synthesis of CDPI3 has been optimized to achieve high yield and purity, making it a suitable candidate for various scientific applications.
科学的研究の応用
CDPI3 has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications of CDPI3 is in the field of medicine, where it has been shown to exhibit potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells. CDPI3 works by inhibiting the activity of a protein called STAT3, which is known to play a crucial role in the development and progression of cancer.
特性
IUPAC Name |
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13IN4O/c1-9-14(15)10(2)19(18-9)8-13(20)17-12-5-3-11(7-16)4-6-12/h3-6H,8H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FREGPXMMOVZDGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)NC2=CC=C(C=C2)C#N)C)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13IN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyanophenyl)-2-(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

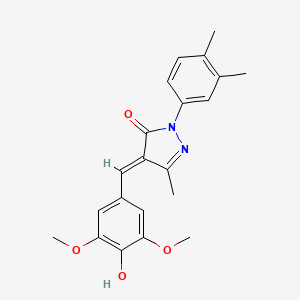
![1-(3-{3-[(4-fluorophenyl)amino]-1-piperidinyl}-3-oxopropyl)-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B6087865.png)
![N-(3,5-dimethoxyphenyl)-3-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6087871.png)
![N-[2-(3-pyridinyl)-5,6,7,8-tetrahydro-5-quinazolinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6087879.png)
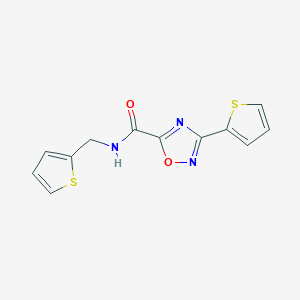
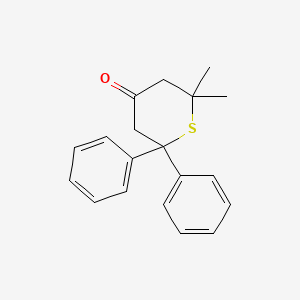
![[4,4,5-trifluoro-5-(trifluoromethyl)-1,3-cyclopentanediyl]dimethanol](/img/structure/B6087899.png)
![5,7-dimethyl-1H-indole-2,3-dione 3-[(6-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazone]](/img/structure/B6087905.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)
